molecular formula C11H11NOS B14430392 4-Methoxy-3-(methylsulfanyl)quinoline CAS No. 83936-11-2

4-Methoxy-3-(methylsulfanyl)quinoline

Cat. No.: B14430392
CAS No.: 83936-11-2
M. Wt: 205.28 g/mol
InChI Key: LVPMQPQQOULSGF-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methylsulfanyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy and methylsulfanyl groups in the quinoline ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(methylsulfanyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid, forming ethyl 2-methyl-4-phenyl-3-quinoline carboxylate . Another method involves the use of activated alkynes and aromatic amines under catalytic conditions to form the quinoline scaffold .

Industrial Production Methods: Industrial production of quinoline derivatives often employs transition-metal catalyzed synthetic methodologies due to their efficiency and versatility. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are also explored to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(methylsulfanyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

  • Quinoline N-oxides
  • Tetrahydroquinolines
  • Substituted quinolines with various functional groups

Comparison with Similar Compounds

Comparison: 4-Methoxy-3-(methylsulfanyl)quinoline is unique due to the presence of both methoxy and methylsulfanyl groups, which enhance its chemical reactivity and biological properties. Compared to 4-Hydroxyquinoline, it has a different substitution pattern that may result in distinct biological activities. 2-Methylquinoline and 3-Acetylquinoline, while structurally similar, lack the specific functional groups that confer unique properties to this compound .

Properties

CAS No.

83936-11-2

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

4-methoxy-3-methylsulfanylquinoline

InChI

InChI=1S/C11H11NOS/c1-13-11-8-5-3-4-6-9(8)12-7-10(11)14-2/h3-7H,1-2H3

InChI Key

LVPMQPQQOULSGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)SC

Origin of Product

United States

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